Cas no 25620-78-4 (Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1))
25620-78-4 structure
Product Name:Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1)
CAS-nummer:25620-78-4
MF:C19H19N3O
MW:305.373664140701
CID:252555
PubChem ID:10084
Update Time:2025-04-19
Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1)
- CI 42500
- PARAROSANILINE FREE BASE (C.I. 42500)
- 4,4,4-methylidynetris(aniline)
- tris(4-aminophenyl)methanol
- Pararosaniline Base, crystalline
- Fuchsin dye base
- HSDB 6128
- KRVRUAYUNOQMOV-UHFFFAOYSA-N
- Tris (4-aminophenyl) carbinol
- Parafuchsin carbinol
- NS00031634
- CHEMBL119866
- 4,4',4''-Triaminotrityl alcohol
- AKOS024282610
- TRIS(P-AMINOPHENYL)METHANOL
- DTXSID7060049
- 4,4',4''-Triaminotriphenylcarbinol
- P0021
- CS-0199432
- Pararosaniline Base, Dye content 95 %
- EN300-323064
- FT-0689098
- D78473
- SY052067
- AS-56029
- SCHEMBL301882
- 25620-78-4
- EINECS 207-395-0
- Methanol, tris(4-aminophenyl)-
- TRIS(P-AMINOPHENYL)METHANOL [HSDB]
- Tris(4-aminophenyl)methanol #
- Q27263046
- MFCD00036222
- METHANOL, TRIS(P-AMINOPHENYL)-
- Pararosaniline base
- Benzenemethanol, 4-amino-alpha,alpha-bis(4-aminophenyl)-
- tris-(4-aminophenyl)methanol
- Z2574927324
- 5YB58864V4
- Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-
- UNII-5YB58864V4
- 467-62-9
- Ci42500
-
- Inchi: 1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2
- InChI-sleutel: KRVRUAYUNOQMOV-UHFFFAOYSA-N
- LACHT: OC(C1C=CC(=CC=1)N)(C1C=CC(=CC=1)N)C1C=CC(=CC=1)N
Berekende eigenschappen
- Exacte massa: 305.15300
- Monoisotopische massa: 323.119
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 457
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 75.9A^2
- XLogP3: 2.2
Experimentele eigenschappen
- Dichtheid: 1.1482 (rough estimate)
- Smeltpunt: 205 °C
- Kookpunt: 446.09°C (rough estimate)
- Vlampunt: 316°C
- Brekindex: 1.5900 (estimate)
- PSA: 98.29000
- LogboekP: 4.46100
Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1) Beveiligingsinformatie
- Code gevarencategorie: 40-20/21/22
- Veiligheidsinstructies: S45
-
Identificatie van gevaarlijk materiaal:
- Veiligheidstermijn:S45
- Risicozinnen:R40
Benzenamine,4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, conjugate acid(1:1) Gerelateerde literatuur
-
Harsh Vardhan,Akshay Mehta,Ipsita Nath,Francis Verpoort RSC Adv. 2015 5 67011
-
Ratul Paul,Subhash Chandra Shit,Arunima Singh,Roong Jien Wong,Duy Quang Dao,Boby Joseph,Wen Liu,Saswata Bhattacharya,John Mondal Nanoscale 2022 14 1505
-
H. G. C. King,G. Pruden Analyst 1969 94 43
-
N. Struch,F. Topi?,K. Rissanen,A. Lützen Dalton Trans. 2017 46 10809
-
5. 370. The ionization of basic triphenylmethane dyesR. J. Goldacre,J. N. Phillips J. Chem. Soc. 1949 1724
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